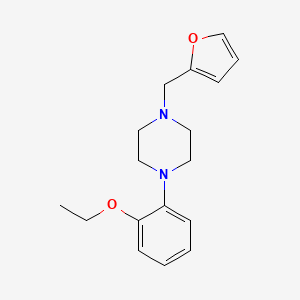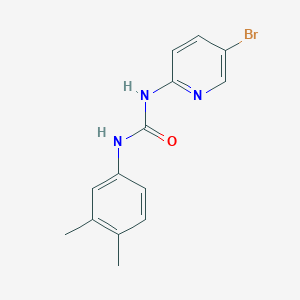![molecular formula C16H17FN2O2 B5465890 N-(4-fluorophenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea](/img/structure/B5465890.png)
N-(4-fluorophenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorophenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea, also known as FMU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FMU is a small molecule inhibitor that targets specific enzymes and receptors, making it a valuable tool for studying biochemical and physiological processes. In
科学研究应用
N-(4-fluorophenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea has potential applications in various fields of scientific research, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific enzymes and receptors. In neuroscience, this compound has been used to study the role of specific receptors in the brain. In drug discovery, this compound has been used as a lead compound for developing new drugs that target specific enzymes and receptors.
作用机制
N-(4-fluorophenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea inhibits specific enzymes and receptors by binding to them and preventing their normal function. The exact mechanism of action of this compound varies depending on the specific enzyme or receptor being targeted. However, in general, this compound acts as a competitive inhibitor, meaning that it competes with the natural substrate for binding to the enzyme or receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound vary depending on the specific enzyme or receptor being targeted. In cancer research, this compound has been shown to inhibit cell proliferation and induce cell death. In neuroscience, this compound has been used to study the role of specific receptors in the brain and their effects on behavior. In drug discovery, this compound has been used to identify new drug targets and develop new drugs that are more effective and have fewer side effects than existing drugs.
实验室实验的优点和局限性
One of the main advantages of N-(4-fluorophenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea for lab experiments is its specificity. This compound targets specific enzymes and receptors, making it a valuable tool for studying specific biochemical and physiological processes. Another advantage of this compound is its small size, which allows it to easily penetrate cell membranes and reach its target inside cells. However, one limitation of this compound is its potential toxicity. This compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.
未来方向
There are many future directions for N-(4-fluorophenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea research, including the development of new this compound derivatives with improved specificity and reduced toxicity. This compound could also be used to study the role of specific enzymes and receptors in disease states, such as cancer and neurological disorders. In addition, this compound could be used to develop new drugs that target specific enzymes and receptors for the treatment of various diseases. Further research is needed to fully understand the potential applications of this compound in scientific research and drug discovery.
Conclusion
In conclusion, this compound, or this compound, is a valuable tool for scientific research due to its specificity and potential applications in various fields. This compound inhibits specific enzymes and receptors by binding to them and preventing their normal function. This compound has potential applications in cancer research, neuroscience, and drug discovery. However, its potential toxicity can limit its use in certain experiments. Future research on this compound could lead to the development of new drugs and a better understanding of specific biochemical and physiological processes.
合成方法
The synthesis of N-(4-fluorophenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea involves a series of chemical reactions that result in the formation of the final compound. The starting materials for the synthesis of this compound are 4-fluoroaniline and 2-(2-methoxyphenyl)ethylamine. These two compounds are reacted with phosgene to form the intermediate, N-(4-fluorophenyl)-N'-[2-(2-methoxyphenyl)ethyl]carbamoyl chloride. This intermediate is then reacted with a urea derivative to form this compound.
属性
IUPAC Name |
1-(4-fluorophenyl)-3-[2-(2-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c1-21-15-5-3-2-4-12(15)10-11-18-16(20)19-14-8-6-13(17)7-9-14/h2-9H,10-11H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGODPYTYGWHNNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-{[(2-methylphenyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5465808.png)
![N,N-dimethyl-7-(1-naphthylsulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5465810.png)
![N~2~-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-N~4~-methylpyrimidine-2,4-diamine](/img/structure/B5465831.png)
![1-[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-1-oxo-2-propanol](/img/structure/B5465834.png)
![N-(2-phenylethyl)-2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinecarboxamide](/img/structure/B5465835.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(5-ethoxy-2-furyl)acrylonitrile](/img/structure/B5465856.png)

![3-(allylthio)-6-(4-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5465860.png)

![3-({[4-(1-piperidinylmethyl)phenyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5465878.png)
![N-(3-methylphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5465884.png)

![4-ethoxy-N-{1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B5465903.png)
![N'-[4-(allyloxy)-3-methoxybenzyl]-N,N-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B5465907.png)